molecular formula C12H15FN2O2 B11615342 4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide

Cat. No.: B11615342
M. Wt: 238.26 g/mol
InChI Key: ADZJRXYFMCGGNG-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is a synthetic compound belonging to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide typically involves the reaction of 4-fluoroaniline with 2,2,5-trimethyl-2,5-dihydro-1H-imidazole-1-ol under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the 3-oxide functionality. Common oxidizing agents used in this synthesis include hydrogen peroxide and m-chloroperbenzoic acid. The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-2,2,5-trimethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide is unique due to its specific substitution pattern and the presence of the 3-oxide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2,2,4-trimethyl-1-oxido-4H-imidazol-1-ium

InChI

InChI=1S/C12H15FN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-8,16H,1-3H3

InChI Key

ADZJRXYFMCGGNG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=[N+](C(N1O)(C)C)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

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